molecular formula C13H9ClO2 B1586725 3'-Chloro-biphenyl-4-carboxylic acid CAS No. 5728-43-8

3'-Chloro-biphenyl-4-carboxylic acid

Cat. No. B1586725
CAS RN: 5728-43-8
M. Wt: 232.66 g/mol
InChI Key: SJIVTXJWSYIMDG-UHFFFAOYSA-N
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Description

3’-Chloro-biphenyl-4-carboxylic acid is a derivative of biphenyl-4-carboxylic acid . It has a molecular formula of C13H9ClO2 . The compound is characterized by the presence of a carboxylic acid group attached to a biphenyl system, which is a system of two benzene rings connected by a single bond .


Synthesis Analysis

The synthesis of 3’-Chloro-biphenyl-4-carboxylic acid can be achieved through the reaction of 3a-j with chloro acetyl chloride in the presence of triethyl amine . Another method involves the coupling of 4-chlorobutyryl chloride with 4-carboxyphenylboronic acid under standard Suzuki coupling conditions .


Molecular Structure Analysis

The molecular structure of 3’-Chloro-biphenyl-4-carboxylic acid consists of a biphenyl system with a chlorine atom attached to one of the benzene rings and a carboxylic acid group attached to the other . The 1H NMR and 13C NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions of 3’-Chloro-biphenyl-4-carboxylic acid are likely to be similar to those of other carboxylic acids. These reactions include protonation of the carbonyl group, nucleophilic attack on the carbonyl, proton transfer, and water leaving .

Scientific Research Applications

Synthesis and Characterization in Chemistry

3'-Chloro-biphenyl-4-carboxylic acid is utilized in the synthesis of novel compounds. Patel, Malik, and Bhatt (2009) describe its use in synthesizing biphenyl 4-carboxylic acid derivatives, highlighting its role in creating new chemical entities with potential applications in various fields (Patel, Malik, & Bhatt, 2009).

Optical Nonlinearity in Material Sciences

In material sciences, biphenyl derivatives, including those related to this compound, are studied for their optical nonlinearity. Chandrakantha et al. (2013) found that certain compounds with carboxylic acid groups exhibit significant nonlinearity, suggesting their potential use in optical limiting applications (Chandrakantha et al., 2013).

Application in Organic Synthesis

In organic synthesis, the acid is used as a precursor for various organic reactions. For example, Tilly et al. (2006) demonstrated its role in the metalation of biphenyl carboxylic acids, a process crucial in creating complex organic molecules (Tilly, Samanta, Castanet, De, & Mortier, 2006).

Environmental and Biological Applications

This compound also finds relevance in environmental and biological studies. Sietmann et al. (2006) explored its oxidative ring cleavage by fungi, which is crucial for understanding the environmental fate of chlorinated biphenyl derivatives (Sietmann, Gesell, Hammer, & Schauer, 2006).

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3’-Chloro-biphenyl-4-carboxylic acid . Personal protective equipment should be used and adequate ventilation should be ensured .

properties

IUPAC Name

4-(3-chlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-12-3-1-2-11(8-12)9-4-6-10(7-5-9)13(15)16/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIVTXJWSYIMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373889
Record name 3'-Chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5728-43-8
Record name 3'-Chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Chloro-biphenyl-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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